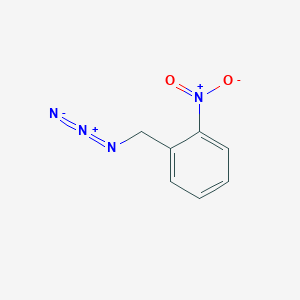

1-(Azidomethyl)-2-nitrobenzene

Vue d'ensemble

Description

1-(Azidomethyl)-2-nitrobenzene (1-AMNB) is an organic compound belonging to the nitrobenzene family. It is a colorless solid that is soluble in organic solvents, but insoluble in water. 1-AMNB is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. It is also used in the synthesis of many other compounds, such as dyes and pharmaceuticals.

Applications De Recherche Scientifique

Organic Synthesis

Summary of the Application

“1-(Azidomethyl)-2-nitrobenzene” is used in the synthesis of nitrogen-containing allylic compounds . These compounds are essential scaffolds for the development of pharmaceuticals and other biologically relevant molecules .

Methods of Application or Experimental Procedures

A straightforward two-step protocol is used to produce 5- (3-azidoprop-1-en-2-yl)benzo [d] [1,3]dioxole 4 from the natural product safrole . The method yielded the expected α-azidomethyl styrene 4, in good yield, via a dearomative rearrangement .

Results or Outcomes

The synthesis of nitrogen-containing allylic compounds using “1-(Azidomethyl)-2-nitrobenzene” has been successful. The method yielded the expected α-azidomethyl styrene 4, in good yield, via a dearomative rearrangement .

Energetic Coordination Compounds

Summary of the Application

“1-(Azidomethyl)-2-nitrobenzene” is used in the synthesis of energetic coordination compounds (ECC) based on 3d or 4d transition metals . These ECCs show promising characteristics to be used as potential replacements for highly toxic lead-containing primary explosives .

Methods of Application or Experimental Procedures

The synthesis of 12 new ECCs was reported based on 1-azidoethyl-5H-tetrazole (AET) or 1-ethyl-5H-tetrazole (1-ETZ) as nitrogen-rich ligands as well as various central metals (Cu 2+ , Fe 2+ , Zn 2+ , Ag + ) and anions such as perchlorate and nitrate .

Results or Outcomes

The ECCs were extensively analyzed by XRD, IR, EA, solid-state UV/Vis, and DTA as well as their sensitivities toward impact and friction were determined with BAM standard techniques .

Synthesis of Triazole-Bispidinone Scaffolds

Summary of the Application

“1-(Azidomethyl)-2-nitrobenzene” is used in the synthesis of new triazole-bispidinone scaffolds . These scaffolds and their metal complexes have potential catalytic applications .

Methods of Application or Experimental Procedures

Triazole moieties were introduced using the CuAAC click-reaction, with the aim of expanding the number of coordination sites on the bispidine core . The 1,2,3-triazole rings were synthesized on propargyl-derived bispidines after reaction with different alkyl azides .

Results or Outcomes

The new class of triazole-bispidines was characterized, and their chelation capabilities were evaluated with different metals through NMR titration, ESI-MS spectrometry, and single-crystal X-ray diffraction (SC-XRD) . The suitability of these molecules as metal ligands for the catalytic Henry reaction was demonstrated with copper and zinc .

Propriétés

IUPAC Name |

1-(azidomethyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-10-9-5-6-3-1-2-4-7(6)11(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJRBVYNMRKGAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=[N+]=[N-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541234 | |

| Record name | 1-(Azidomethyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azidomethyl)-2-nitrobenzene | |

CAS RN |

95668-86-3 | |

| Record name | 1-(Azidomethyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1282661.png)

![Biotin-[2-(2-pyridyldithio)ethylamide]](/img/structure/B1282680.png)